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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B7856022

Introduction

Vicriviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5
(CCRD5).[1][2] Originally developed as an antiretroviral agent for the treatment of HIV-1
infection, its mechanism of action—inhibiting the interaction between the viral envelope protein
gp120 and the host cell's CCR5 co-receptor—also holds significant promise for therapeutic
intervention in neuroinflammatory conditions.[3][4] The CCR5 receptor is expressed on various
immune cells, including T-cells, macrophages, and microglia, and plays a crucial role in
orchestrating immune cell trafficking to sites of inflammation, including the central nervous
system (CNS).[5][6]

Neuroinflammation is a key pathological feature in a wide range of neurological disorders,
including HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, multiple
sclerosis, and traumatic brain injury.[5][7][8] The infiltration of peripheral immune cells and the
activation of resident microglia contribute to a pro-inflammatory environment that can lead to
neuronal damage and cognitive decline. By blocking the CCRS5 receptor, Vicriviroc can
potentially mitigate these effects by reducing the recruitment of inflammatory monocytes and
modulating microglial activation.[5][9]

These application notes provide an overview of the use of Vicriviroc in preclinical
neuroinflammation models, summarizing key findings and offering detailed protocols for
researchers.

Mechanism of Action in Neuroinflammation
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Vicriviroc is an allosteric, noncompetitive antagonist of the CCR5 receptor.[3][4] It binds to a
hydrophobic pocket within the transmembrane helices of the receptor, inducing a
conformational change that prevents the binding of its natural chemokine ligands, such as
CCL5 (RANTES).[3][4] In the context of neuroinflammation, this action has several downstream
effects:

« Inhibition of Leukocyte Trafficking: By blocking CCR5, Vicriviroc prevents the migration of
CCR5-expressing monocytes and T-lymphocytes across the blood-brain barrier into the
CNS.[6][10]

e Modulation of Microglial Activation: CCR5 is expressed on microglia, the resident immune
cells of the CNS. Its blockade can reduce microglial activation, thereby decreasing the
production and release of pro-inflammatory cytokines and neurotoxic factors.[5]

o Neuroprotection: By dampening the inflammatory cascade, Vicriviroc may indirectly protect
neurons from damage and death, potentially preserving cognitive function.[5][8]
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Caption: Vicriviroc blocks CCLS5 binding to the CCR5 receptor.
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Quantitative Data Summary

The efficacy of Vicriviroc and other CCR5 antagonists has been quantified in various in vitro
and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Activity of Vicriviroc

Ligand/Viru  Measureme

Assay Type Cell Line ¢ Result Reference
S n
Chemotaxis MIP-1a (0.3
Ba/F3-CCR5 ICs0 <1.0 nM [1]
Assay nM)
Potent,
Calcium Flux RANTES (10 Inhibition of o
U-87-CCR5 similar to [1][11]
Assay nM) Ca?* release
SCH-C
Antiviral Human R5-tropic
o ) ECso 0.04 - 2.3 nM [1]
Activity PBMCs HIV-1 isolates

| Antiviral Activity | Human PBMCs | R5-tropic HIV-1 isolates | EC90 | 0.45 - 18 nM |[1] |

Table 2: In Vivo Effects of CCR2/CCRS5 Antagonists in Neuroinflammation/Neuropathy Models
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Ke
Model Compound Species v Result Reference
Outcomes
Significantl
Chronic Spinal y prevented
Constrictio L CCL2 CCI-
. Cenicriviroc Rat . [12]
n Injury mRNA induced
(CClI) levels upregulatio
n
] ] Downregulate
Chronic Spinal CCL3
- Lo d CClI-
Constriction Cenicriviroc Rat MRNA & ) [12]
) ] induced
Injury (CCI) protein )
elevation
) ] Significant
Traumatic Neurological )
o _ , improvement
Brain Injury Maraviroc Mouse Severity ] [8]
vs. vehicle on
(TBI) Score
days 3-7
Traumatic Inflammatory
Brain Injury Maraviroc Mouse Factor Decreased [8]
(TBI) Release
) Modulated
Traumatic ) )
o ) Microglial from M1 to
Brain Injury Maraviroc Mouse o [8]
Polarization M2
(TBI)
phenotype

| Dementia Model (tauopathy) | Maraviroc | Mouse | Tau Aggregates | Reduced |[[13] |

Note: Data for Cenicriviroc (a dual CCR2/CCRS5 antagonist) and Maraviroc (another CCR5
antagonist) are included to provide broader context on the therapeutic potential of targeting this

pathway in relevant disease models.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Vicriviroc

in neuroinflammation models.
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Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of Vicriviroc to block the migration of CCR5-

expressing cells towards a chemokine gradient.

1. Materials and Reagents:

CCR5-expressing cell line (e.g., Ba/F3-CCR5, U-87-CCR5)

Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)

Recombinant human chemokine (e.g., CCL5/RANTES or MIP-1a/CCL3)
Vicriviroc (stock solution in DMSO, serially diluted)

Assay Buffer (e.g., HBSS with 0.1% BSA)

Chemotaxis chamber (e.g., 96-well ChemoTx plate, 5 pum filter)

Cell viability/quantification reagent (e.g., CellTiter-Glo®)

Luminometer
. Procedure:

Cell Preparation: Culture CCR5-expressing cells to a density of 1-2 x 10° cells/mL. Harvest
and wash cells twice with Assay Buffer. Resuspend cells in Assay Buffer at a final
concentration of 2 x 10° cells/mL.

Compound Incubation: In a separate plate, mix equal volumes of the cell suspension with 2x
concentrations of Vicriviroc (or vehicle control - DMSO). Incubate at 37°C for 30 minutes.

Chemotaxis Plate Setup:

o Add 30 uL of Assay Buffer (for negative control) or chemokine solution (e.g., 0.3 nM MIP-
10) to the lower wells of the ChemoTx plate.

o Carefully place the filter on top of the plate.
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o Add 50 pL of the pre-incubated cell/compound mixture to the top of the filter,
corresponding to the wells below.

 Incubation: Incubate the plate at 37°C in a 5% COz2 incubator for 3-4 hours to allow for cell
migration.

e Quantification:
o Carefully remove the filter. Scrape off non-migrated cells from the top of the filter.

o Place the plate at -80°C for 30 minutes to lyse the migrated cells captured on the
underside of the filter.

o Thaw the plate and add 30 pL of CellTiter-Glo® reagent to the lower wells.

o Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

[¢]

Read luminescence on a plate reader.

o Data Analysis: Convert luminescence units to percentage inhibition relative to the vehicle
control. Calculate the ICso value using non-linear regression analysis.
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Caption: Workflow for an in vitro chemotaxis assay.

Protocol 2: In Vivo Evaluation in a Traumatic Brain Injury
(TBI) Model
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This protocol describes a study to evaluate the neuroprotective effects of Vicriviroc in a mouse
model of TBI. This is adapted from methods used to test similar CCR5 antagonists.[8]

1. Animals and Housing:
e Species: C57BL/6 mice, male, 10-12 weeks old.

e Housing: Standard housing conditions, 12h light/dark cycle, ad libitum access to food and
water. Acclimatize animals for at least 7 days before surgery. All procedures must be
approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

e Group 1: Sham + Vehicle

e Group 2: TBI + Vehicle

e Group 3: TBI + Vicriviroc (e.g., 10 mg/kg)

3. TBI Induction (Controlled Cortical Impact - CCl):

o Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine). Confirm depth of anesthesia
by pedal withdrawal reflex.

e Mount the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating
pad.

o Make a midline scalp incision and expose the skull.

o Perform a craniotomy (e.g., 4 mm diameter) over the right parietal cortex, midway between
bregma and lambda, keeping the dura intact.

 Induce TBI using a CCI device with a 3 mm tip. Impact parameters: velocity 4.0 m/s, depth
1.5 mm, dwell time 150 ms.

e For sham animals, perform the craniotomy but do not induce the impact.

» Replace the bone flap (if applicable) and suture the scalp incision.
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Administer post-operative analgesics and allow the animal to recover in a heated cage.
. Drug Administration:

Prepare Vicriviroc in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in
saline).

Administer Vicriviroc or vehicle via intraperitoneal (i.p.) injection.

The first dose should be given 1 hour post-TBI, followed by once-daily injections for a
specified duration (e.g., 7 consecutive days).

. Behavioral and Neurological Assessment:

Modified Neurological Severity Score (mMNSS): Perform at baseline and on days 1, 3, 7, and
14 post-TBI. The mNSS is a composite score of motor, sensory, balance, and reflex tests.

Rotarod Test: Assess motor coordination and balance at the same time points. Train animals
for 3 days prior to TBI.

. Post-mortem Analysis (Day 14):

Deeply anesthetize animals and perfuse transcardially with saline followed by 4%
paraformaldehyde (PFA).

Harvest brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution.
Section the brains on a cryostat or vibratome.

Immunohistochemistry: Stain sections for markers of neuroinflammation (e.g., Ibal for
microglia, GFAP for astrocytes), neuronal survival (e.g., NeuN), and CCR5 expression.

Lesion Volume Measurement: Stain sections with cresyl violet to quantify the volume of
damaged tissue.

Cytokine Analysis: For a separate cohort of animals, harvest fresh brain tissue from the
perilesional cortex at an earlier time point (e.g., day 3), and measure levels of inflammatory
cytokines (e.g., TNF-aq, IL-1(3, IL-6) using ELISA or multiplex assay.
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Caption: Workflow for an in vivo TBI study.
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Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions
based on their specific experimental setup, cell lines, and animal models. All animal
experiments must be conducted in accordance with institutional and national guidelines for
animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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